N-benzyl-2-methyl-4-nitroaniline

Catalog No.
S674562
CAS No.
201157-13-3
M.F
C14H14N2O2
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-methyl-4-nitroaniline

CAS Number

201157-13-3

Product Name

N-benzyl-2-methyl-4-nitroaniline

IUPAC Name

N-benzyl-2-methyl-4-nitroaniline

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C14H14N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3

InChI Key

WPJTZCLHFWRBBC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2

Electro-optical Effects in Nematic Liquid Crystals

Second-order Nonlinear Optical Effects

Crystal Growth

Blue Light Filtering

Terahertz-Wave Generation

N-benzyl-2-methyl-4-nitroaniline is an organic compound characterized by its unique molecular structure, which includes a benzyl group, a methyl group, and a nitro group attached to an aniline backbone. This compound exhibits significant potential in various applications due to its electro-optical properties and biological activity. The molecular formula of N-benzyl-2-methyl-4-nitroaniline is C₁₃H₁₅N₃O₂, and it has a molecular weight of approximately 235.28 g/mol. Its structural features contribute to its functionality in nonlinear optical applications and as a potential therapeutic agent.

Typical of aromatic amines. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the nitro group enhances the reactivity of the aromatic ring towards electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's properties.
  • Formation of Salts: N-benzyl-2-methyl-4-nitroaniline can react with acids to form salts, which can be useful for purification or in drug formulation.

Research indicates that N-benzyl-2-methyl-4-nitroaniline exhibits biological activity that may include antimicrobial and anticancer properties. The compound's ability to interact with biological systems is linked to its structural features, particularly the nitro group, which can participate in redox reactions. Studies have shown that it may inhibit certain enzymes or pathways involved in disease processes, although further research is needed to fully elucidate its mechanisms of action.

The synthesis of N-benzyl-2-methyl-4-nitroaniline typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methyl-4-nitroaniline and benzyl bromide.
  • Reaction Conditions: A common method involves refluxing these reactants in the presence of a base such as sodium bicarbonate and a solvent like hexamethyl phosphoric triamide for several hours under nitrogen atmosphere.
  • Purification: The product can be purified through recrystallization or chromatography techniques.

This method has been documented to yield high purity and good yields of N-benzyl-2-methyl-4-nitroaniline .

N-benzyl-2-methyl-4-nitroaniline has several notable applications:

  • Nonlinear Optical Materials: Its strong optical nonlinearity makes it suitable for use in devices such as frequency converters and optical switches.
  • Liquid Crystal Displays: The compound is used as a dopant in liquid crystal mixtures to enhance electro-optical performance by reducing the threshold voltage and improving response times .
  • Pharmaceuticals: Its potential biological activity suggests applications in drug development, particularly for antimicrobial or anticancer therapies.

Studies have focused on the interaction of N-benzyl-2-methyl-4-nitroaniline with various solvents and matrices, particularly in liquid crystal systems. The compound's presence alters the dielectric properties of the liquid crystal mixture, enhancing performance metrics such as fall time and threshold voltage . Density functional theory calculations have been employed to explore molecular interactions and predict behavior under different conditions.

N-benzyl-2-methyl-4-nitroaniline shares structural similarities with several other compounds, which can provide context for its unique properties:

Compound NameStructure FeaturesNotable Properties
2-Methyl-4-nitroanilineLacks benzyl groupPrimarily used as an intermediate in dye synthesis
N,N-Dimethyl-4-nitroanilineContains dimethyl substitution instead of benzylExhibits different solubility and reactivity profiles
BenzylamineSimple amine structure without nitro or methyl groupsUsed primarily in organic synthesis
N-Benzyl-3-nitroanilineNitro group at a different position on the aniline ringDifferent electronic properties affecting reactivity

The uniqueness of N-benzyl-2-methyl-4-nitroaniline lies in its combination of functional groups that enhance both its optical characteristics and biological activity, making it a versatile compound in both materials science and medicinal chemistry .

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-benzyl-2-methyl-4-nitroaniline

Dates

Modify: 2023-08-15

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